![molecular formula C17H26ClNO2 B1374511 2-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride CAS No. 1220031-11-7](/img/structure/B1374511.png)
2-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride is a useful research compound. Its molecular formula is C17H26ClNO2 and its molecular weight is 311.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Protecting Group for Phenols
2-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride has been studied for its utility as a protecting group for phenols. The 2-(piperidine-1-yl)-ethyl (PIP) group, a variant of this compound, was evaluated for its stability under various conditions and its compatibility with other protecting groups. It was found to be stable to ortho-lithiation and boiling concentrated hydrobromic acid, with deprotection achievable through Cope elimination or mild Lewis acids (Norén, 2021).
Synthesis of Piperidine Derivatives
This compound has been involved in the synthesis of various piperidine derivatives. For example, the synthesis of 2-(4-methoxyphenyl)-3,4-(dihydroxy)piperidines was facilitated using this compound, highlighting its importance in creating complex molecular structures (Ramakrishna et al., 2016).
Impurity Identification in Pharmaceutical Compounds
In the pharmaceutical industry, the related compound cloperastine hydrochloride, a piperidine derivative, has been analyzed for impurities. This research is crucial for ensuring the safety and efficacy of pharmaceutical products (Liu et al., 2020).
Development of Copolymers
The compound has been used in the synthesis of novel copolymers, demonstrating its versatility in material science applications. These copolymers have potential uses in various industrial and technological applications (Kharas et al., 2016).
Neuroprotective Activities
Aryloxyethylamine derivatives of this compound have been synthesized and evaluated for their neuroprotective activities. This research is significant for the development of new treatments for neurological disorders (Zhong et al., 2020).
Antimicrobial Activities
Research has also been conducted on derivatives of this compound for their antimicrobial activities. This includes the synthesis of (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride and its evaluation against various microbial species (Ovonramwen et al., 2019).
Mechanism of Action
Target of Action
It is known that eugenol, a compound structurally similar to this one, has been found to have a wide range of biological activities, including anticancer, antidiabetic, antileishmanial, antifungal, antibacterial, antiviral, antioxidant, and anti-inflammatory properties .
Mode of Action
It is known that eugenol and its derivatives are recognized as effective inhibitors, capable of preventing or slowing down the corrosion process in acidic environments .
Biochemical Pathways
Eugenol, a similar compound, is known to affect a variety of biochemical pathways due to its diverse biological properties .
Pharmacokinetics
It is known that eugenol, a similar compound, has a better pharmacokinetic profile, reduced toxicity, and the possibility of developing more soluble analogs .
Result of Action
It is known that eugenol, a similar compound, has a variety of biological and therapeutic applications .
Action Environment
It is known that eugenol, a similar compound, and its derivatives are effective inhibitors in acidic environments .
Biochemical Analysis
Cellular Effects
The effects of 2-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in efflux pump regulation and biofilm formation in certain microbial cells . In mammalian cells, it can impact the activity of signaling molecules such as kinases and phosphatases, leading to alterations in cell proliferation, differentiation, and apoptosis.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to its gradual breakdown. In in vitro and in vivo studies, the long-term effects of this compound on cellular function include sustained modulation of enzyme activity and gene expression, which can be beneficial for chronic experimental setups.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cellular functions and promote beneficial biochemical reactions. At higher doses, it may exhibit toxic or adverse effects, such as hepatotoxicity and neurotoxicity . Threshold effects have been observed, where a specific dosage range produces optimal results without causing significant harm. These findings are essential for determining safe and effective dosage levels for experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes result in the formation of metabolites that can be further studied for their biological activity and potential therapeutic effects. The involvement of cytochrome P450 enzymes in its metabolism highlights its significance in drug metabolism and pharmacokinetics research.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also dependent on its affinity for specific cellular components, which can affect its overall bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound is critical for understanding its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . Its localization within these organelles can influence its interactions with biomolecules and its overall biological activity. Understanding the subcellular distribution of this compound provides insights into its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethyl]piperidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2.ClH/c1-3-6-14-8-9-16(17(13-14)19-2)20-12-10-15-7-4-5-11-18-15;/h3,8-9,13,15,18H,1,4-7,10-12H2,2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZAMDXOGFQSOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCC2CCCCN2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1374428.png)

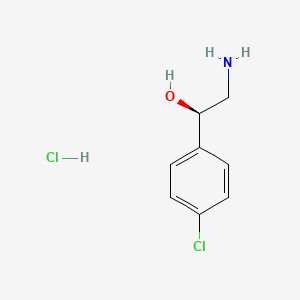


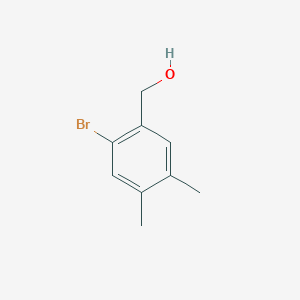

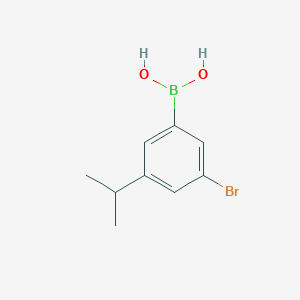
![3-Azetidinyl 5-bromo[1,1'-biphenyl]-2-yl etherhydrochloride](/img/structure/B1374441.png)
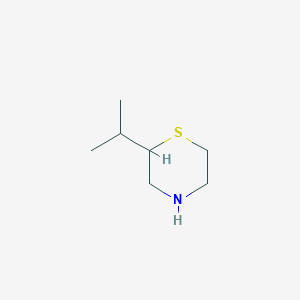
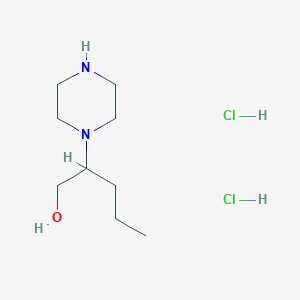
![2-(4-Bromothiophen-2-yl)-2-[(oxolan-2-ylmethyl)amino]acetic acid hydrochloride](/img/structure/B1374447.png)
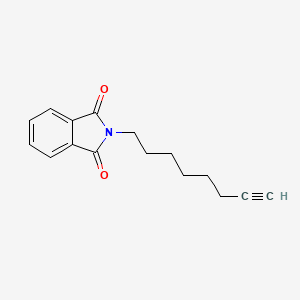
![6-Cyclopropyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B1374450.png)
